![molecular formula C15H16N2O3 B570635 3-[(6-acetyl-2-naphthalenyl)amino]Alanine CAS No. 1313516-26-5](/img/structure/B570635.png)

3-[(6-acetyl-2-naphthalenyl)amino]Alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

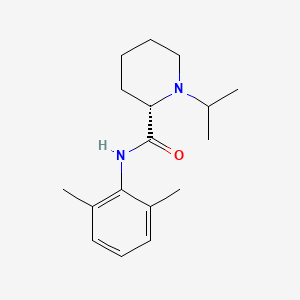

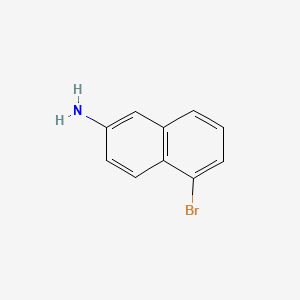

3-[(6-acetyl-2-naphthalenyl)amino]Alanine is a chemical compound with the molecular formula C15H16N2O3 . It is used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid .

Synthesis Analysis

The compound is used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid . The synthesis process was described in a research paper .Molecular Structure Analysis

The molecular formula of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine is C15H16N2O3 . The molecular weight is 272.29914 .Physical And Chemical Properties Analysis

The predicted boiling point of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine is 556.9±50.0 °C and the predicted density is 1.320±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

- L-ANAP has been instrumental in studying the P2X7 ion channel receptor. Cryo-EM structures of this receptor revealed a membrane-associated anchoring domain, an open-state stabilizing “cap” domain, and a globular “ballast domain.” The ballast domain contains GTP/GDP and dinuclear Zn2±binding sites with unknown functions .

- While investigating protein dynamics during channel activation, L-ANAP incorporation into P2X7Rs allowed researchers to confirm predicted conformational changes within the extracellular and transmembrane domains. Interestingly, only a subset of mutants containing ANAP in the C-terminal domain showed ATP-induced fluorescence changes, suggesting that the ballast domain functions independently from the extracellular ATP binding domain and may require activation by additional ligands or protein interactions .

- L-ANAP serves as a valuable tool for measuring short intramolecular distances within ion channels. Its small side chain minimizes artifacts in FRET measurements associated with large fluorescent proteins (FPs) or organic dyes. Researchers have used L-ANAP in steady-state transition metal ion FRET approaches to probe conformational rearrangements in soluble and membrane proteins .

- The enigmatic intracellular “ballast” domain of P2X7Rs remains a focus of interest. Although major conformational changes upon ATP-induced gating are unlikely, further investigation is needed to understand the molecular origin of the facilitation process and effects by intracellular factors .

P2X7 Ion Channel Research

Fluorescence Resonance Energy Transfer (FRET) Studies

Enzymatically Active Intracellular Domains

Wirkmechanismus

L-ANAP, also known as (2S)-3-[(6-Acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid (Uaa) . It has been used in various studies to investigate the conformational dynamics of proteins .

Target of Action

L-ANAP is primarily used to probe conformational rearrangements in soluble and membrane proteins . It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase .

Mode of Action

L-ANAP acts as a FRET donor in transition metal ion fluorescence resonance energy transfer (tmFRET) approaches . It interacts with its targets, allowing researchers to investigate the conformational dynamics of proteins at neutral and acidic pH .

Biochemical Pathways

L-ANAP is involved in the study of biochemical pathways related to protein conformational changes. For example, it has been used to investigate the activation pathway of human HV1 channels and the dynamics of acid-sensing ion channels .

Result of Action

The incorporation of L-ANAP into proteins allows for the investigation of conformational changes in proteins. For example, it has been used to reveal differences in heterogeneity in the apo and holo conformational states of maltose-binding protein . It has also been used to study the dynamics of acid-sensing ion channels .

Action Environment

The action of L-ANAP is influenced by the environment in which it is used. For instance, its fluorescence properties can be affected by the polarity of the surrounding environment . Additionally, its utility in tmFRET experiments suggests that it may be sensitive to changes in the local concentration of transition metal ions .

Eigenschaften

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((6-Acetylnaphthalen-2-yl)amino)-2-aminopropanoic acid | |

Q & A

Q1: What is L-ANAP and why is it useful in biological research?

A1: L-ANAP, or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a fluorescent unnatural amino acid (UAA). Unlike the 20 naturally occurring amino acids, UAAs like L-ANAP can be site-specifically incorporated into proteins using engineered tRNA/aminoacyl-tRNA synthetase pairs. [] This allows researchers to introduce unique functionalities, such as fluorescence, into proteins of interest. L-ANAP's fluorescence is sensitive to its surrounding environment, making it an excellent tool for studying protein conformational changes and interactions. [, , , ]

Q2: How has L-ANAP been used to study ion channels?

A2: L-ANAP has been particularly useful in studying the dynamics of KCNH voltage-gated potassium channels, specifically the hERG channel. These channels play crucial roles in neuronal and cardiac excitability and contain a cyclic nucleotide-binding homology domain (CNBHD). Researchers have incorporated L-ANAP into specific sites within the hERG channel and used fluorescence resonance energy transfer (FRET) to study the movement of the channel's intrinsic ligand relative to the CNBHD during voltage-dependent potentiation. [, , , ] This process, involving a rearrangement of the channel's eag domain and CNBHD, is critical for the channel's function.

Q3: What are the advantages of using L-ANAP over other fluorescent probes?

A3: Traditional fluorescent labeling techniques often lack site-specificity and can interfere with protein function. L-ANAP overcomes these limitations through its genetic incorporation, ensuring the probe is introduced at a specific location within the protein. [, ] Furthermore, L-ANAP's fluorescence properties make it suitable for studying protein dynamics in living cells.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,4S,10R,12S,14R,15R)-7-acetyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate](/img/structure/B570557.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)

![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)